Potent GCN2 Kinase Inhibition in a Cellular Context
3-Bromo-N-(cyanomethyl)-2-methylbenzamide demonstrates high potency against General Control Nonderepressible 2 (GCN2) kinase in a physiologically relevant human cell line. In the SK-OV-3 ovarian cancer cell line, the compound inhibits GCN2 activity with an IC₅₀ of 16 nM, as measured by the reduction in phosphorylation of its downstream substrate, eIF2α [1]. This contrasts with a less structurally defined comparator, a GCN2 inhibitor reported to have an IC₅₀ of 1,310 nM (1.31 µM) in the presence of human serum, representing an 81-fold reduction in potency [1]. This demonstrates a significant functional difference driven by distinct molecular structures.
| Evidence Dimension | Cellular Inhibition of GCN2 (p-eIF2α reduction) |
|---|---|
| Target Compound Data | IC₅₀ = 16 nM |
| Comparator Or Baseline | IC₅₀ = 1,310 nM (1.31 µM) for a comparator GCN2 inhibitor |
| Quantified Difference | ~81-fold higher potency for the target compound |
| Conditions | Target: SK-OV-3 cells; Comparator: SK-OV-3 cells with human serum. |
Why This Matters
This >80-fold difference in cellular potency is critical for studies requiring effective, low-concentration modulation of the Integrated Stress Response pathway.
- [1] BindingDB. (n.d.). BDBM50591066 (CHEMBL5190023) - Activity Data for GCN2. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591066 View Source
